molecular formula C22H23NO10 B610518 Acetamide, N-(2,3-dihydroxy-5-(4-methylbenzoyl)phenyl)- CAS No. 254912-16-8

Acetamide, N-(2,3-dihydroxy-5-(4-methylbenzoyl)phenyl)-

Cat. No. B610518
M. Wt: 461.42
InChI Key: DGKWLJHUDSLAAU-SXFAUFNYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RO-48-2485 is a bioactive chemical.

Scientific Research Applications

Chemical Synthesis and Intermediate Applications

  • The use of acetamide derivatives in chemical synthesis, particularly as intermediates in the formation of complex organic compounds, is well-documented. For instance, N-(2,4-diformyl-5-hydroxyphenyl)acetamide is an example of an intermediate used in various synthesis processes, highlighting the role of similar acetamide compounds in organic syntheses (Hocker & Giesecke, 2003).

Crystallography and Molecular Structure Analysis

  • Acetamide derivatives have been extensively studied for their crystal and molecular structures. For example, the crystal structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid were characterized, demonstrating the importance of these compounds in crystallography and structural chemistry (Chi et al., 2018).

Anticancer Research and Pharmaceutical Development

  • Certain acetamide derivatives, such as novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, have been synthesized and studied for their anti-inflammatory and potential anticancer properties, indicating their importance in pharmaceutical research (Sunder & Maleraju, 2013).

Coordination Complexes and Antioxidant Activity

  • Acetamide derivatives are also significant in the synthesis of coordination complexes and the study of their antioxidant activities. For instance, coordination complexes constructed from pyrazole-acetamide derivatives demonstrated significant antioxidant activity, showing the compound's relevance in bioinorganic chemistry (Chkirate et al., 2019).

Hydrogen Bonding Research

  • Research into hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides has provided insights into the nature of molecular interactions and the formation of complex molecular structures (López et al., 2010).

Exploration of Bioactive Metabolites

  • Acetamide derivatives have been identified as bioactive metabolites in various organisms, like the marine actinobacterium Streptomyces sp. These metabolites have demonstrated cytotoxic activities, underscoring their potential in biomedical research (Sobolevskaya et al., 2007).

properties

CAS RN

254912-16-8

Product Name

Acetamide, N-(2,3-dihydroxy-5-(4-methylbenzoyl)phenyl)-

Molecular Formula

C22H23NO10

Molecular Weight

461.42

IUPAC Name

beta-D-Glucopyranosiduronic acid, 3-(acetylamino)-2-hydroxy-5-(4-methylbenzoyl)phenyl

InChI

InChI=1S/C22H23NO10/c1-9-3-5-11(6-4-9)15(25)12-7-13(23-10(2)24)16(26)14(8-12)32-22-19(29)17(27)18(28)20(33-22)21(30)31/h3-8,17-20,22,26-29H,1-2H3,(H,23,24)(H,30,31)/t17-,18-,19+,20-,22+/m0/s1

InChI Key

DGKWLJHUDSLAAU-SXFAUFNYSA-N

SMILES

O[C@H]([C@H]([C@@H]([C@@H](C(O)=O)O1)O)O)[C@@H]1OC2=CC(C(C3=CC=C(C)C=C3)=O)=CC(NC(C)=O)=C2O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

RO-48-2485;  RO482485;  RO48-2485.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetamide, N-(2,3-dihydroxy-5-(4-methylbenzoyl)phenyl)-
Reactant of Route 2
Acetamide, N-(2,3-dihydroxy-5-(4-methylbenzoyl)phenyl)-
Reactant of Route 3
Acetamide, N-(2,3-dihydroxy-5-(4-methylbenzoyl)phenyl)-
Reactant of Route 4
Acetamide, N-(2,3-dihydroxy-5-(4-methylbenzoyl)phenyl)-
Reactant of Route 5
Acetamide, N-(2,3-dihydroxy-5-(4-methylbenzoyl)phenyl)-
Reactant of Route 6
Acetamide, N-(2,3-dihydroxy-5-(4-methylbenzoyl)phenyl)-

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